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Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AZD-
8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate
receptor 2 (MGIuR2). The data herein is compiled from publicly available scientific literature
and presented for research and drug development professionals.

Mechanism of Action

AZD-8529 is a small molecule that acts as a positive allosteric modulator of the mGIuR2
receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a
distinct allosteric site, potentiating the receptor's response to the endogenous agonist,
glutamate.[2][3][4] This mechanism allows for a more nuanced modulation of glutamatergic
neurotransmission, as the effect of AZD-8529 is dependent on the presence of endogenous
glutamate.[2] The potentiation of mGIuR2, a presynaptic autoreceptor, leads to a reduction in
glutamate release, which is a key mechanism underlying its therapeutic potential in various
neuropsychiatric disorders.

Signaling Pathway

The binding of glutamate to the mGIuR2 receptor, a G-protein coupled receptor, initiates a
signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent
decrease in cyclic AMP (CAMP) levels. AZD-8529 enhances this process, leading to a more
robust downstream signaling response.
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Caption: mGIuR2 signaling pathway modulated by AZD-8529.
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In Vitro Pharmacology
Binding and Functional Activity

AZD-8529 demonstrates high potency in binding to and potentiating the function of the mGIluR2
receptor. The following table summarizes its key in vitro pharmacological parameters.

Parameter Species Value Assay Type Reference
Binding Affinity Radioligand
) Human 16 nM o [1]

(Ki) Binding
Functional

o [3°S]GTPyS
Potentiation Human 195 nM o [1][5]

Binding
(EC50)
Fluorescence-
Human 285 + 20 nM [5]
based Assay

Maximum

- [**S]GTPYS
Potentiation Human 110% o [1][5]

Binding
(Emax)
Glutamate EC50 [3°S]GTPYS
) Human 7.4-fold o [1]

Shift Binding

Selectivity Profile

The selectivity of AZD-8529 has been assessed against other mGIuR subtypes and a broad
panel of other molecular targets.
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Receptor o
Activity Value (uM) Assay Type Reference
Subtype
mGIuR1,
MGIuR3,
o Fluorescence-
MGIuR4, No PAM activity > 20-25 [5]
based Assay
MGIuRS6,
mGIuR7
Fluorescence-
mGIuR5 Weak PAM EC50 =3.9 [1]
based Assay
] Fluorescence-
mGIuR8 Antagonism IC50 =23 [1]
based Assay
Adenosine A3 o >50% inhibition Radioligand
Inhibition o (5]
Receptors at 10 uM Binding
Norepinephrine -
I Radioligand
Transporter Inhibition IC50=4.73 o [5]
Binding

(NET)

Selectivity was also evaluated at 10uM in 161 other receptor, enzyme, and ion channel assays
with only modest activity found at 9 targets.[1]

In Vivo Pharmacology

AZD-8529 has been evaluated in several rodent and non-human primate models of
neuropsychiatric and neurological disorders.

Schizophrenia Model

In a murine model of schizophrenia, AZD-8529 demonstrated efficacy in reversing hyper-
locomotion induced by phencyclidine (PCP).[1]
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. Dose Range

Animal Model Treatment Effect Reference
(mglkg, s.c.)
PCP-induced
) Reversed hyper-
hyper-locomotion  AZD-8529 alone 57.8to 115.7 )
T locomotion
in mice
AZD-8529 +
) Reversed hyper-

atypical 5.8 [1]

antipsychotic

locomotion

Nicotine Addiction Models

In squirrel monkeys, AZD-8529 reduced nicotine self-administration and reinstatement of

nicotine-seeking behavior.[5][6][7] In rats, it decreased nicotine-induced dopamine release in

the nucleus accumbens.[5][6][7]

. Dose Range
Animal Model Treatment ] Effect Reference
(mgl/kg, i.m.)
Nicotine self- Decreased
administration in AZD-8529 0.3-3 nicotine self- 5161171
squirrel monkeys administration
Nicotine- and
) Reduced
cue-induced )
. ) AZD-8529 0.3-3 reinstatement of [5161[7]
reinstatement in o _
) nicotine seeking
squirrel monkeys
o Decreased
Nicotine-induced )
) dopamine
dopamine AZD-8529 30 (s.c.) [7]

release in rats

release in NAc

shell

Alcohol Seeking Model

In rats, AZD-8529 was shown to block cue-induced reinstatement of alcohol seeking, an effect

that was absent in rats with a mutation in the mGIuR2 gene, confirming its on-target effect.[4][8]
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. Dose Range

Animal Model Treatment Effect Reference
(mglkg, s.c.)
Cue-induced
reinstatement of Blocked
) AZD-8529 20 and 40 ) [4][8]
alcohol seeking reinstatement
in Wistar rats
Stress-induced
reinstatement of
AZD-8529 20 and 40 No effect [8]

alcohol seeking

in Wistar rats

Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, AZD-8529

reduced the severity of L-DOPA-induced dyskinesia without compromising the anti-

parkinsonian effects of L-DOPA.[9]

. Dose Range
Animal Model Treatment Effect Reference
(mglkg)
Significantly
L-DOPA-induced reduced the
dyskinesia in 6- duration of
. AZD-8529 0.1,0.3,and 1 [9]
OHDA-lesioned abnormal
rats involuntary
movements

Pharmacokinetics and CNS Penetration

Preclinical and clinical data indicate that AZD-8529 has good oral bioavailability and penetrates

the central nervous system.[2] In healthy human volunteers, cerebrospinal fluid (CSF) levels of

AZD-8529 were approximately half of the plasma free-fraction, suggesting good blood-brain

barrier penetration.[1]

Experimental Protocols
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In Vitro Functional Assay: [**S]GTPyS Binding

This assay measures the functional activity of G-protein coupled receptors. The protocol
involves incubating cell membranes expressing the target receptor (e.g., human mGIuR2
expressed in CHO or HEK cells) with the agonist (glutamate), the test compound (AZD-8529),
and [3°*S]GTPyS.[1][5] Activation of the receptor leads to the exchange of GDP for [3*>S]GTPyS
on the G-protein, and the amount of bound radioactivity is quantified to determine the potency

and efficacy of the compound.

[3>SIGTPyS Binding Assay Workflow

Incubate with:
Prepare Cell Membranes > - Glutamate
(Expressing h-mGIuR2) - AZD-8529
- [>S]GTPYS

Filter and Wash Quantify Bound
to remove unbound Radioactivity
[*S]GTPYS (Scintillation Counting)

Data Analysis
(EC50, Emax)

Click to download full resolution via product page

Caption: Workflow for the [3>*S]GTPyS binding assay.

In Vivo Behavioral Assay: Nicotine Self-Administration
in Squirrel Monkeys

This is a well-established operant conditioning model to study the reinforcing effects of drugs of
abuse.[5] Animals are trained to perform a specific response (e.g., lever press) to receive an
intravenous infusion of nicotine. The effect of a test compound like AZD-8529 is evaluated by
administering it before the self-administration session and measuring any changes in the
number of nicotine infusions the animal self-administers.
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Nicotine Self-Administration Experimental Workflow

Training Phase:
Monkeys learn to press a lever
for intravenous nicotine infusion.

Baseline Phase:
Establish stable nicotine
self-administration.

Treatment Phase:

Administer AZD-8529 (i.m.)
prior to the session.

Testing Phase:
Record the number of lever presses
and nicotine infusions.

Data Analysis:
Compare self-administration rates
between vehicle and AZD-8529 treatment.

Click to download full resolution via product page

Caption: Experimental workflow for nicotine self-administration in squirrel monkeys.
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Summary and Conclusion

The preclinical data for AZD-8529 characterize it as a potent and selective positive allosteric
modulator of mGIuR2. It has demonstrated efficacy in a range of animal models relevant to
schizophrenia, addiction, and Parkinson's disease. Its favorable pharmacokinetic profile,
including CNS penetration, further supports its potential as a therapeutic agent. This technical
guide provides a consolidated resource of the core preclinical pharmacology of AZD-8529 to
aid researchers and drug developers in their ongoing investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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